molecular formula C10H14N2O2 B1598756 2-(3-Methylphenoxy)propanohydrazide CAS No. 90330-07-7

2-(3-Methylphenoxy)propanohydrazide

Cat. No. B1598756
CAS RN: 90330-07-7
M. Wt: 194.23 g/mol
InChI Key: RUOZUZXHZLLHPF-UHFFFAOYSA-N
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Description

“2-(3-Methylphenoxy)propanohydrazide” is a chemical compound with the CAS Number: 90330-07-7 . It has a molecular weight of 194.23 and a molecular formula of C10H14N2O2 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “2-(3-Methylphenoxy)propanohydrazide” is 1S/C10H14N2O2/c1-7-4-3-5-9(6-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(3-Methylphenoxy)propanohydrazide” is a solid at room temperature . It has a molecular weight of 194.23 and a molecular formula of C10H14N2O2 .

Scientific Research Applications

Nonlinear Optical Properties

Research on hydrazones similar to 2-(3-Methylphenoxy)propanohydrazide has revealed their potential in optical applications. A study synthesized hydrazones and investigated their third-order nonlinear optical properties, suggesting their applicability in optical devices like optical limiters and switches due to their optical power limiting behavior at certain wavelengths (Naseema et al., 2010).

Antimicrobial Activity

Compounds structurally related to 2-(3-Methylphenoxy)propanohydrazide have been synthesized and tested for antimicrobial activity. A study found that some derivatives exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger, highlighting their potential in developing new antimicrobial agents (Mickevičienė et al., 2015).

Synthesis and Characterization

The synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, closely related to the compound , have been reported. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the versatile chemical reactivity and potential biological relevance of this class of compounds (Fuloria et al., 2009).

Analgesic and Anti-inflammatory Activities

Another study focused on the synthesis, characterization, and biological evaluation of 1,3,4-oxadiazole derivatives, including those derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide. These derivatives were evaluated for analgesic and anti-inflammatory activities, indicating the potential of such compounds in developing new therapeutic agents (Dewangan et al., 2015).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "2-(3-Methylphenoxy)propanohydrazide" . The MSDS will provide comprehensive information about handling, storage, and disposal of the compound.

properties

IUPAC Name

2-(3-methylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-4-3-5-9(6-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOZUZXHZLLHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920455
Record name 2-(3-Methylphenoxy)propanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)propanohydrazide

CAS RN

90330-07-7
Record name Propionic acid, 2-(m-tolyloxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090330077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methylphenoxy)propanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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